molecular formula C19H16ClNO2 B2958828 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid CAS No. 862661-15-2

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2958828
CAS No.: 862661-15-2
M. Wt: 325.79
InChI Key: RYQQAQNEDFHGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Future Directions

The future directions for “8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid” could involve further exploration of its synthesis protocols and potential applications in the field of industrial and synthetic organic chemistry . Additionally, more research could be conducted to understand its mechanism of action and to evaluate its safety and hazards.

Biochemical Analysis

Biochemical Properties

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit alkaline phosphatases, which are enzymes involved in dephosphorylation processes . The compound binds to the active site of these enzymes, preventing their normal function and thereby affecting cellular phosphate levels.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to downstream effects such as changes in gene expression and metabolic flux. The compound also influences transcription factors, altering the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects are observed, where a certain dosage level leads to a significant increase in toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the levels of key metabolites. For instance, its inhibition of alkaline phosphatases can lead to changes in phosphate metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, leading to localized effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals . Post-translational modifications, such as phosphorylation, can also influence its localization and interaction with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and isopropylphenyl groups enhances its potential as a therapeutic agent and its utility in various research applications .

Properties

IUPAC Name

8-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11(2)12-6-8-13(9-7-12)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQQAQNEDFHGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.